molecular formula C25H21FN2O3 B4265163 2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide

2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide

Cat. No.: B4265163
M. Wt: 416.4 g/mol
InChI Key: PIDPFTJIJJJLDB-UHFFFAOYSA-N
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Description

2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinolinecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxyaniline, 5-fluoro-2-methylaniline, and quinoline-4-carboxylic acid. The synthesis may involve:

    Amidation: Coupling of quinoline-4-carboxylic acid with 2,5-dimethoxyaniline and 5-fluoro-2-methylaniline using coupling reagents like EDCI or DCC.

    Substitution: Introduction of the fluoro group via electrophilic aromatic substitution.

    Methoxylation: Introduction of methoxy groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reduction of the quinoline ring using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with genetic material.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-4-quinolinecarboxamide
  • 2-(2,5-dimethoxyphenyl)-N-(5-chloro-2-methylphenyl)-4-quinolinecarboxamide
  • 2-(2,5-dimethoxyphenyl)-N-(5-bromo-2-methylphenyl)-4-quinolinecarboxamide

Uniqueness

2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide is unique due to the presence of the fluoro group, which can significantly influence its biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3/c1-15-8-9-16(26)12-22(15)28-25(29)19-14-23(27-21-7-5-4-6-18(19)21)20-13-17(30-2)10-11-24(20)31-3/h4-14H,1-3H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDPFTJIJJJLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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